molecular formula C16H15BrN2O B11522113 3-(4-bromophenyl)-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one CAS No. 84770-66-1

3-(4-bromophenyl)-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11522113
CAS No.: 84770-66-1
M. Wt: 331.21 g/mol
InChI Key: DQOQCMQXBOGZGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one (CAS Number: 84770-66-1) is a high-purity chemical compound supplied for research applications. This organic molecule, with the molecular formula C₁₆H₁₅BrN₂O and an average mass of 331.213 Da, belongs to the 2,3-dihydroquinazolin-4(1H)-one chemical family, which is recognized as a privileged scaffold in medicinal chemistry and materials science . This compound is of significant interest in anticancer research, as analogues within the 2,3-dihydroquinazolin-4(1H)-one structural class have demonstrated potent broad-spectrum cytotoxicity against a diverse panel of human cancer cell lines, including HT29 colon, U87 glioblastoma, MCF-7 breast, A2780 ovarian, and H460 lung carcinomas . The mechanism of action for these bioactive analogues is associated with the inhibition of tubulin polymerization, a key target in mitosis, leading to G2/M phase cell cycle arrest and apoptosis . Furthermore, recent research has explored novel halogenated hydroquinazolinone derivatives, including bromophenyl-substituted compounds, for their efficacy as copper corrosion inhibitors in saline environments, showcasing the versatility of this chemical scaffold in materials science applications . The synthesis of this compound and its analogues is typically achieved via acid-catalyzed cyclocondensation of anthranilamide with the appropriate aldehyde, a robust and well-established method for constructing the dihydroquinazolinone core . The crystalline structure of related compounds has been confirmed through X-ray diffraction studies, providing insight into their molecular geometry . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

84770-66-1

Molecular Formula

C16H15BrN2O

Molecular Weight

331.21 g/mol

IUPAC Name

3-(4-bromophenyl)-2,2-dimethyl-1H-quinazolin-4-one

InChI

InChI=1S/C16H15BrN2O/c1-16(2)18-14-6-4-3-5-13(14)15(20)19(16)12-9-7-11(17)8-10-12/h3-10,18H,1-2H3

InChI Key

DQOQCMQXBOGZGD-UHFFFAOYSA-N

Canonical SMILES

CC1(NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)Br)C

solubility

12.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromoaniline and 2,2-dimethyl-1,3-dioxane-4,6-dione.

    Formation of Intermediate: The 4-bromoaniline undergoes a condensation reaction with the dioxane derivative to form an intermediate.

    Cyclization: The intermediate then undergoes cyclization under acidic or basic conditions to form the quinazolinone core.

    Purification: The final product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Catalytic Systems and Yields

CatalystSolventTemperature (°C)Time (min)Yield (%)Source
Urea-rich POPSolvent-free906090
Reverse ZnO nanomicellesWater603092
p-Sulfonic acid calixareneWaterRT2094

The urea-rich porous organic polymer (urea-rich POP) promotes imine formation and cyclization via hydrogen-bond activation, achieving 90% yield under solvent-free conditions . Aqueous methods using reverse ZnO nanomicelles or p-sulfonic acid calixarene emphasize green chemistry principles .

Copper-Catalyzed Coupling

  • Example : 3-(2-Bromophenyl)quinazolin-4(3H)-one participates in copper-catalyzed imidoylative cross-coupling with amines to form C–N bonds .

  • Conditions : CuI (10 mol%), 1,10-phenanthroline ligand, DMF, 100°C.

  • Implication : The 4-bromophenyl group in the target compound could similarly undergo Buchwald–Hartwig amination or Suzuki–Miyaura coupling for derivatization.

Reactivity in Multi-Component Reactions

The compound’s quinazolinone core facilitates participation in multi-component reactions (MCRs):

Knoevenagel Condensation

  • Model Reaction : 4-Hydroxybenzaldehyde and malononitrile form α,β-unsaturated nitriles using urea-rich POP .

  • Conditions : Catalyst (20 mg), solvent-free, 90°C.

  • Relevance : The electron-deficient bromophenyl group may enhance electrophilicity in analogous MCRs.

Biological Interaction Studies

While not a direct chemical reaction, interaction studies reveal:

Enzyme Binding

  • Quinazolinones with bromophenyl substituents show enhanced binding to cholinesterases and tubulin due to hydrophobic and halogen-bonding interactions .

  • Example : Analogues like 2-(4-hydroxyphenyl)-2,3-dihydroquinazolin-4(1H)-one exhibit radical scavenging activity .

Stability and Degradation

  • Thermal Stability : Decomposition occurs above 220°C, consistent with similar dihydroquinazolinones .

  • Hydrolytic Sensitivity : The lactam ring remains stable in aqueous media at neutral pH but hydrolyzes under acidic or basic conditions .

Comparative Reactivity of Analogues

CompoundSubstituentKey Reactivity Difference
2-(3-Bromophenyl)-2,3-dihydroquinazolin-4(1H)-oneBromine at metaAltered regioselectivity in coupling reactions
2-(Trifluoromethylphenyl)-dihydroquinazolinoneCF₃ groupIncreased lipophilicity enhances bioavailability

The dimethyl groups in the target compound reduce ring flexibility, potentially slowing nucleophilic attack at the 2-position compared to non-methylated analogues .

Mechanistic Insights

Plausible reaction pathways include:

  • Imine Formation : Coordination of aldehyde to zinc oxide in reverse micelles, followed by condensation with anthranilamide .

  • Cyclization : Acid-catalyzed intramolecular attack of the amine on the carbonyl group .

Scientific Research Applications

Anticancer Activity

Research indicates that quinazolinone derivatives exhibit significant anticancer properties. Specific studies have demonstrated that compounds similar to 3-(4-bromophenyl)-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one can induce apoptosis in cancer cell lines and inhibit tumor growth.

Case Study

A study involving structurally similar compounds reported an IC50 value of 0.35 µM against the epidermal growth factor receptor (EGFR), suggesting strong inhibitory effects on cancer cell proliferation.

Antimicrobial Properties

The antimicrobial activity of this compound has been explored through various assays against bacterial and fungal strains. The compound's structural features may contribute to its ability to disrupt microbial cell walls or interfere with metabolic processes.

Research Findings

In vitro studies have shown that quinazolinone derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from similar scaffolds have demonstrated notable inhibition against Staphylococcus aureus and Pseudomonas aeruginosa.

Anti-inflammatory Effects

Beyond anticancer and antimicrobial applications, there is emerging evidence supporting the anti-inflammatory properties of this compound class. Quinazolinones have been investigated for their ability to inhibit inflammatory mediators and reduce edema in animal models.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one and its derivatives depends on their specific targets. Generally, these compounds can interact with proteins, enzymes, or receptors, leading to inhibition or activation of biological pathways. The bromophenyl group and the quinazolinone core play crucial roles in binding to the target molecules.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency: Microwave and nanocatalyst methods outperform traditional reflux or column chromatography, achieving >90% yields .

Key Observations :

  • Melting Points : The bromophenyl derivative has a higher melting point (~158–160°C) than halogenated analogs (2e : 72–74°C), likely due to stronger van der Waals interactions from bromine .
  • Biological Activity : While the target compound lacks reported bioactivity data, structurally similar compounds show potent cytotoxicity (IC₅₀: 3.27 µg/mL) and receptor modulation (EC₅₀: 0.5 µM) .

Stability and Reactivity

  • Oxidation Sensitivity : Unlike 2-styryl derivatives (e.g., 4e ), which are oxidized to quinazolin-4(3H)-ones under mild conditions (I₂/DMSO), the dimethyl-substituted target compound is less prone to oxidation due to steric hindrance .

Biological Activity

3-(4-bromophenyl)-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one is a compound belonging to the quinazolinone family, known for its diverse biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, highlighting its potential therapeutic applications.

Synthesis

The compound can be synthesized through various methods, often involving the condensation of anthranilic acid derivatives with aldehydes. For example, a recent study reported an efficient synthesis route yielding high purity and yield (up to 92%) using simple reagents and conditions .

Biological Activity Overview

The biological activities of this compound have been extensively studied. Key areas of focus include:

  • Cholinesterase Inhibition : The compound has demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In one study, it exhibited an IC50 value of 1.6 μM for AChE and 3.7 μM for BChE, indicating its potential as a dual inhibitor comparable to standard drugs like galantamine .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of quinazolinones exhibit antimicrobial properties. The specific activity of this compound against various bacterial strains is still under investigation but shows promise based on structural similarities with known antimicrobial agents .

The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors:

  • Enzyme Binding : Molecular docking studies have provided insights into how the compound binds to the active sites of cholinesterases. The binding affinity correlates with the observed inhibition rates, suggesting that structural modifications can enhance efficacy .
  • Structure-Activity Relationship (SAR) : The presence of the bromophenyl group is crucial for enhancing biological activity. Variations in substituents on the quinazolinone core can lead to significant changes in potency and selectivity against different targets .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Cognitive Enhancement : In animal models, compounds similar to this compound have shown improvements in cognitive function through cholinergic modulation. This suggests potential applications in treating neurodegenerative diseases like Alzheimer’s .
  • Anticancer Properties : Some derivatives have been evaluated for anticancer activity, showing inhibition of tumor growth in vitro and in vivo. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Data Tables

Activity TypeIC50 (μM)Reference
AChE Inhibition1.6
BChE Inhibition3.7
Antimicrobial ActivityTBD

Q & A

Q. What are the common synthetic routes for preparing 3-(4-bromophenyl)-2,2-dimethyl-2,3-dihydroquinazolin-4(1H)-one?

The compound is typically synthesized via a condensation reaction between 2-aminobenzamide derivatives and substituted acetophenones. For example, reacting 2-aminobenzamide with 4'-bromoacetophenone in tetrahydrofuran (THF) at 323 K for 6 hours in the presence of iodine as a catalyst yields the target compound with an 86% yield . Alternative methods include cyclization reactions involving amidine or guanidine salts with halogenated benzonitriles under controlled temperatures (e.g., 80°C in DMF) . Optimization may involve adjusting stoichiometry, solvent polarity, or catalyst loading.

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • X-ray crystallography confirms the molecular structure, including bond lengths (e.g., C–C bonds averaging 1.504 Å) and intermolecular interactions such as N–H⋯O hydrogen bonds, which stabilize the crystal lattice .
  • NMR spectroscopy (¹H and ¹³C) identifies proton environments, such as the dimethyl group at C2 and the bromophenyl substituent.
  • IR spectroscopy detects carbonyl (C=O) stretching vibrations near 1670 cm⁻¹ .
  • Mass spectrometry (HRMS or ESI-MS) verifies the molecular ion peak (m/z 317.18 for C₁₅H₁₃BrN₂O) .

Q. What biological activities are reported for dihydroquinazolinone derivatives?

Dihydroquinazolinones exhibit diverse bioactivities, including anticancer (e.g., inhibition of tubulin polymerization), anti-inflammatory (COX-2 suppression), and antimicrobial effects. These activities correlate with substituent modifications; for instance, halogenated aryl groups enhance lipophilicity and target binding . Specific assays include MTT cell viability tests and enzyme inhibition studies .

Advanced Research Questions

Q. How does the 4-bromophenyl substituent influence the compound’s reactivity and bioactivity?

The bromine atom enhances electron-withdrawing effects, stabilizing the quinazolinone core and improving binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). Comparative studies with methoxy or nitro substituents show reduced activity, suggesting halogen-specific interactions . Advanced analyses, such as molecular docking or density functional theory (DFT), can model these interactions by calculating electrostatic potential surfaces or frontier molecular orbitals .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

Crystallization difficulties often stem from the compound’s low solubility in common solvents. Slow evaporation of dimethylformamide (DMF) solutions produces suitable single crystals . Hydrogen bonding networks (e.g., N1–H1⋯O1 and N2–H2⋯O1 interactions) guide crystal packing in the monoclinic P2₁/c space group, which can be optimized by tuning solvent polarity or using seeding techniques .

Q. How can contradictions in biological data across studies be resolved?

Discrepancies in bioactivity data may arise from assay conditions (e.g., cell line variability) or impurities in synthesized batches. Methodological solutions include:

  • Purity validation via HPLC (>95% purity) .
  • Standardized assays (e.g., consistent ATP concentrations in kinase assays).
  • Structure-activity relationship (SAR) studies to isolate the effects of specific substituents .

Q. What computational methods aid in understanding this compound’s structure-activity relationship?

  • Molecular dynamics simulations predict binding stability with target proteins (e.g., tubulin).
  • DFT calculations optimize ground-state geometries and calculate HOMO-LUMO gaps to assess reactivity .
  • Pharmacophore modeling identifies critical functional groups (e.g., bromophenyl and carbonyl) for bioactivity .

Methodological Tables

Table 1: Key Crystallographic Data for this compound

ParameterValue
Crystal systemMonoclinic (P2₁/c)
Unit cell dimensionsa = 12.2106 Å, b = 9.0507 Å, c = 12.4046 Å
β angle101.719°
Hydrogen bondsN1–H1⋯O1 (2.12 Å), N2–H2⋯O1 (2.08 Å)

Table 2: Synthetic Optimization Parameters

ParameterOptimal Condition
SolventTHF
CatalystIodine (0.026 g per 2 mmol substrate)
Temperature323 K
Reaction time6 hours

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.